Structural Fingerprint vs. Generic Lactones: The (3R,4R,5R) Stereochemical Configuration
Desmodilactone possesses a defined (3R,4R,5R) stereochemistry across its γ-butyrolactone ring, a feature confirmed by its original isolation and structure elucidation [1]. This is in contrast to generic, achiral γ-butyrolactone (C₄H₆O₂, CAS 96-48-0) or racemic N-acetyl amino acid derivatives which are commonly available as inexpensive synthons. The specific optical rotation and chiral HPLC retention time are defining analytical characteristics for this compound, enabling its use as a chemotaxonomic marker for Desmodium styracifolium, a role that achiral or racemic alternatives cannot fulfill [2].
| Evidence Dimension | Molecular S tereochemistry |
|---|---|
| Target Compound Data | 3 defined stereocenters (3R,4R,5R); isolated as a single, chiral natural product. |
| Comparator Or Baseline | Generic γ-butyrolactone (CAS 96-48-0) or racemic N-acetyl amino acid derivatives. |
| Quantified Difference | Presence vs. absence of 3 contiguous stereocenters; specific vs. zero optical rotation. |
| Conditions | Isolation from D. styracifolium aerial parts; structural confirmation by NMR and mass spectrometry. |
Why This Matters
For applications requiring a chiral HPLC standard, a species-specific biomarker, or a defined 3D pharmacophore for target engagement studies, only a chirally pure, structurally authenticated desmodilactone standard is scientifically valid.
- [1] Yang, J. S., Su, Y. L., & Wang, Y. L. (1993). Studies on the chemical constituents of Desmodium styracifolium (Osbeck) Merr. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 28(3), 197–201. PMID: 8368079. View Source
- [2] Le Dang, Q., Thi Do, H. T., Choi, G. J., Van Nguyen, M., Dinh Vu, H., Vu Pham, G., ... & Trang Nguyen, T. T. (2022). Industrial Crops and Products, 187, 115521. View Source
